An In-depth Technical Guide to Cyclobutyl 4-methoxyphenyl ketone
An In-depth Technical Guide to Cyclobutyl 4-methoxyphenyl ketone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core properties of Cyclobutyl 4-methoxyphenyl ketone, a molecule of interest in medicinal chemistry and organic synthesis. The document delves into its chemical identity, physicochemical properties, a probable synthetic route, and its relevance within the broader context of drug discovery, supported by structural visualizations and references to established scientific principles.
Introduction: The Significance of the Cyclobutyl Moiety in Modern Drug Discovery
The cyclobutyl ring, a four-membered carbocycle, has emerged as a valuable scaffold in contemporary drug design. Its unique conformational properties and metabolic stability offer distinct advantages over more common cyclic and acyclic structures.[1] Molecules incorporating a cyclobutyl fragment are being explored in a variety of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1] Cyclobutyl 4-methoxyphenyl ketone, by combining this valuable functionality with a methoxyphenyl group, represents a key building block for the synthesis of novel bioactive compounds. The methoxyphenyl group is a common feature in many pharmaceuticals, often contributing to receptor binding and influencing pharmacokinetic properties. This guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic and drug development endeavors.
Chemical Identity and Core Properties
Cyclobutyl 4-methoxyphenyl ketone is systematically named cyclobutyl(4-methoxyphenyl)methanone .[2] Its fundamental identifiers and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | cyclobutyl(4-methoxyphenyl)methanone | [2] |
| CAS Number | 100121-80-0 | [2] |
| Molecular Formula | C₁₂H₁₄O₂ | [2] |
| Molecular Weight | 190.24 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Solubility | Likely soluble in organic solvents (e.g., ethanol, dichloromethane) and less soluble in water. | [2] |
Chemical Structure:
Caption: 2D structure of Cyclobutyl 4-methoxyphenyl ketone.
Synthesis and Reaction Chemistry
A prevalent and logical synthetic route to Cyclobutyl 4-methoxyphenyl ketone is the Friedel-Crafts acylation of anisole. This well-established electrophilic aromatic substitution reaction involves the reaction of an acyl halide or anhydride with an aromatic compound in the presence of a Lewis acid catalyst.
Proposed Reaction Scheme:
Caption: Proposed synthesis of Cyclobutyl 4-methoxyphenyl ketone.
Experimental Protocol: Friedel-Crafts Acylation of Anisole
The following is a generalized protocol based on standard procedures for Friedel-Crafts acylation.[3][4][5] Optimization of reaction conditions (temperature, solvent, and reaction time) may be necessary to achieve high yields and purity.
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] The flask is cooled in an ice bath.
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Addition of Reactants: A solution of cyclobutanecarbonyl chloride in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of the Lewis acid. Following this, anisole is added dropwise, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to drive the reaction to completion. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled and slowly poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 6.8-8.0 ppm). The protons ortho to the methoxy group will appear upfield, while the protons ortho to the carbonyl group will be downfield due to the electron-withdrawing nature of the ketone.
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Methoxy Protons: A singlet integrating to three protons is expected for the -OCH₃ group, typically in the range of δ 3.8-4.0 ppm.
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Cyclobutyl Protons: A complex multiplet pattern is anticipated for the seven protons of the cyclobutyl ring. The proton at the α-position to the carbonyl group will be the most deshielded.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon: A signal in the downfield region, characteristic of a ketone, is expected (typically δ 190-200 ppm).
-
Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons. The carbon bearing the methoxy group will be the most shielded, while the carbon of the carbonyl group will be the most deshielded.
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Methoxy Carbon: A signal around δ 55-60 ppm is characteristic of a methoxy carbon.[2]
-
Cyclobutyl Carbons: Three signals are expected for the cyclobutyl ring carbons, with the α-carbon being the most deshielded.
IR (Infrared) Spectroscopy:
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C=O Stretch: A strong absorption band characteristic of a ketone carbonyl group is expected in the region of 1670-1690 cm⁻¹.
-
C-O-C Stretch: An absorption band for the ether linkage will likely appear in the 1250-1050 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will be present.
Mass Spectrometry (MS):
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 190.24.
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Fragmentation Pattern: Common fragmentation patterns would involve cleavage at the carbonyl group, leading to fragments corresponding to the cyclobutyl acylium ion and the methoxyphenyl acylium ion.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for Cyclobutyl 4-methoxyphenyl ketone is not widely available, general precautions for handling aromatic ketones should be followed.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: The toxicological properties have not been extensively studied. Assume the compound is harmful if swallowed, and may cause skin and eye irritation.[9] In case of exposure, seek immediate medical attention.
Conclusion and Future Perspectives
Cyclobutyl 4-methoxyphenyl ketone is a valuable chemical entity with significant potential in the field of drug discovery and organic synthesis. Its structural features suggest that it can serve as a versatile starting material for the creation of a diverse range of more complex molecules with potential biological activity. Further research into the experimental validation of its physicochemical properties, spectroscopic data, and biological activities is warranted to fully unlock its potential for the scientific community.
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